Methyl 5-bromo-2-methoxy-4-methylbenzoate

概述

描述

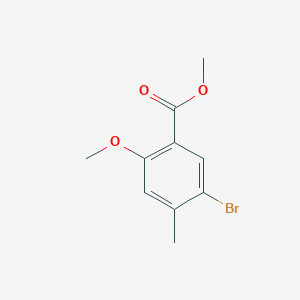

Methyl 5-bromo-2-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and features a bromine atom, a methoxy group, and a methyl ester group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-methoxy-4-methylbenzoate can be synthesized through the bromination of methyl 2-methoxy-4-methylbenzoate. The process involves the addition of bromine to a solution of methyl 2-methoxy-4-methylbenzoate in acetic acid, maintaining the reaction temperature below 25°C. The reaction mixture is then stirred at room temperature for two hours, followed by neutralization and extraction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar bromination reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.

化学反应分析

Types of Reactions

Methyl 5-bromo-2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products

Substitution: Products depend on the nucleophile used, such as 5-azido-2-methoxy-4-methylbenzoate.

Reduction: 5-bromo-2-methoxy-4-methylbenzyl alcohol.

Oxidation: 5-bromo-2-methoxy-4-methylbenzoic acid.

科学研究应用

Methyl 5-bromo-2-methoxy-4-methylbenzoate is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 5-bromo-2-methoxy-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or reduction. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in the reactions.

相似化合物的比较

Similar Compounds

- Methyl 5-bromo-4-methoxy-2-methylbenzoate

- Methyl 5-bromo-2-methoxybenzoate

- Methyl 5-bromo-2-methoxy-4-methylbenzoate

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of bromine, methoxy, and methyl ester functionalities, making it valuable in specific synthetic applications and research contexts.

生物活性

Methyl 5-bromo-2-methoxy-4-methylbenzoate (C₉H₉BrO₃) is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzoate structure. The unique arrangement of these functional groups contributes to its chemical reactivity and biological activity.

1. Interaction with Biomolecules:

The compound interacts with various biomolecules, including enzymes and proteins, which can influence cellular functions. For instance, it may act as an enzyme inhibitor or modulator in specific biochemical pathways.

2. Cellular Effects:

Research indicates that this compound can affect cell signaling pathways and gene expression, thereby influencing cellular metabolism. Its ability to modulate these processes suggests potential applications in therapeutic contexts.

3. Transport and Distribution:

The compound's transport across cellular membranes is facilitated by specific transporters and binding proteins, which are crucial for its localization and accumulation within cells. This localization can significantly impact its biological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related brominated compounds, indicating that this compound may exhibit similar effects. For example, derivatives of brominated methoxyphenyl compounds have shown significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains .

Enzyme Inhibition

This compound may also possess enzyme inhibitory properties. Studies on structurally similar compounds have demonstrated their ability to inhibit enzymes such as alkaline phosphatase, suggesting that this compound could be investigated for similar activities .

Study on Antibacterial Activity

A comparative study evaluated the antibacterial effects of several brominated compounds against XDR-S. Typhi using the agar well diffusion method. Among the tested compounds, those structurally related to this compound exhibited varying degrees of antibacterial potency, with some showing MIC values as low as 6.25 mg/mL .

Enzyme Kinetics

In vitro studies have demonstrated that certain derivatives can act as competitive inhibitors of alkaline phosphatase with IC₅₀ values around 1.469 µM. This suggests that this compound could be further explored for its potential as an enzyme inhibitor in therapeutic applications .

Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 5-bromo-2-hydroxy-4-methoxybenzoate | 39503-52-1 | Hydroxy group instead of methyl |

| Methyl 4-bromo-3-methoxybenzoate | 17100-63-9 | Different substitution pattern |

| Methyl 2-(benzyloxy)-4-bromobenzoate | 1228095-06-4 | Contains a benzyloxy substituent |

This table illustrates the structural diversity among related compounds and highlights the unique features of this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-bromo-2-methoxy-4-methylbenzoate, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoate scaffold. For example, bromination of methyl 2-methoxy-4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) at 80°C in CCl₄ yields the 5-bromo derivative . Intermediates are typically characterized via -NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). X-ray crystallography (using SHELX software ) may resolve ambiguities in regiochemistry.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR : -NMR identifies methoxy (-OCH₃) and methyl (-CH₃) groups via singlet resonances at ~3.8 ppm and ~2.3 ppm, respectively. -NMR confirms carbonyl (C=O) and aromatic carbons .

- X-ray Crystallography : Provides definitive structural proof, especially for distinguishing between ortho/meta/para substituents .

- FT-IR : Validates ester carbonyl stretches (~1720 cm⁻¹) and C-Br bonds (~560 cm⁻¹) .

Q. How can solubility and stability be optimized for this compound in reaction media?

- Methodological Answer : Solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and methoxy groups. Stability tests under varying pH (1–14) and temperatures (4–60°C) are recommended. For hydrolytically sensitive conditions, inert atmospheres (N₂/Ar) and low temperatures (<0°C) minimize degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron density and frontier molecular orbitals to identify reactive sites. For example, the bromine atom’s electrophilicity in Suzuki-Miyaura coupling can be assessed via Mulliken charges and Fukui indices . Validation involves comparing computed activation energies with experimental yields under Pd-catalyzed conditions .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting) may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR or NOESY to detect conformational changes. For crystallographic disagreements (e.g., bond length deviations >0.02 Å), refine data using SHELXL with high-resolution datasets (R-factor <5%) .

Q. How can reaction conditions be optimized to minimize dehalogenation or ester hydrolysis byproducts?

- Methodological Answer : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to suppress β-hydride elimination (a common dehalogenation pathway). For hydrolysis, employ bulky bases (e.g., DBU) in anhydrous THF to stabilize the ester group. Monitor byproducts via GC-MS or HPLC .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

- Methodological Answer : Derivatives can be screened for antimicrobial activity using microdilution assays (MIC determination against Gram-positive/negative bacteria). Anticancer potential is assessed via MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves . Structure-activity relationships (SAR) are derived by modifying substituents (e.g., replacing Br with Cl or CH₃) .

属性

IUPAC Name |

methyl 5-bromo-2-methoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQFMWHELJHNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610332 | |

| Record name | Methyl 5-bromo-2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-58-7 | |

| Record name | Benzoic acid, 5-bromo-2-methoxy-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39503-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。